![molecular formula C16H16N4O4S B2758132 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1021075-93-3](/img/structure/B2758132.png)
2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
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Description
2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Organophosphorus Compounds
The compound can be used in the synthesis of valuable organophosphorus compounds via a copper (II)-catalyzed, high-efficiency and atom-economical synthesis process . This protocol provides a simple and direct pathway to organophosphorus heterocycles in good yields under mild conditions .
Anticancer Applications
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These 1-benzo [1,3]dioxol-5-yl - 3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Antidiabetic Applications
Benzodioxol carboxamide derivatives, which could potentially include the compound , have been investigated for their antidiabetic potential . In particular, compounds IIa and IIc displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents .
Synthesis of Polycyclic Benzo[d][1,3]oxazocine
The compound can be used in the synthesis of structurally diverse benzo[d][1,3]oxazocine via a tandem cycloisomerization/nucleophilic addition/cyclization of 2-amino chalcone with bifunctional nucleophiles driven by visible light .
Synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine
The compound can be used in the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine, a process that involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction .
Synthesis of 1-benzo[1,3]dioxol-5-yl-3-N-fused Heteroaryl Indoles
The compound can be used in the synthesis of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, which have been shown to have significant activity against various cancer cell lines .
properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10(21)18-14-4-5-16(20-19-14)25-8-15(22)17-7-11-2-3-12-13(6-11)24-9-23-12/h2-6H,7-9H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYYCBTJJFVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide |
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